- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

97614-42-1 structure
商品名:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
CAS番号:97614-42-1
MF:C29H24N2O10S
メガワット:592.573266983032
CID:61905
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 化学的及び物理的性質
名前と識別子
-
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose
- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
-
- インチ: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1
- InChIKey: DHQMZEQWPVIFFR-DOUCHOMGSA-N
- ほほえんだ: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 592.11500
じっけんとくせい
- PSA: 157.70000
- LogP: 4.10650
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T767665-25g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 25g |
$ 220.00 | 2022-06-02 | ||
Chemenu | CM161842-100g |
(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 97% | 100g |
$504 | 2021-06-15 | |
TRC | T767665-1g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 1g |
$ 50.00 | 2022-06-02 | ||
TRC | T767665-5000mg |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 5g |
$167.00 | 2023-05-17 | ||
A2B Chem LLC | AI65487-100g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 98% | 100g |
$627.00 | 2024-07-18 | |
A2B Chem LLC | AI65487-10g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 10g |
$494.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 1g |
¥1080.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 100g |
¥10200.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 25g |
¥4125.00 | 2024-04-23 | ||
Ambeed | A675253-25g |
(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 98% | 25g |
$265.0 | 2025-02-27 |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C
1.2 0 °C; 15 h, 0 °C
1.2 0 °C; 15 h, 0 °C
リファレンス
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
リファレンス
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
リファレンス
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
リファレンス
- Method for preparing clofarabine, China, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
リファレンス
- Method for preparing clofarabine with high yield, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
リファレンス
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C
1.2 overnight
1.2 overnight
リファレンス
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) 関連製品
- 220797-16-0(Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine))
- 2639455-25-5(3-{[(Benzyloxy)carbonyl]amino}thiophene-2,5-dicarboxylic acid)
- 1807287-13-3(Ethyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate)
- 681225-02-5(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)
- 2096459-08-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo1,2-apyridine)
- 1417519-78-8(3-Bromo-2-(2-fluorophenyl)pyridine)
- 1539740-08-3(2-Butanone, 3-(cyclopropylamino)-)
- 2172555-94-9({1-cyclohexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1351595-03-3(N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 54092-73-8(1,2,3,4-Tetrahydro-11-methylchrysene)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
